5-Benzamido-2-benzyl-4-oxopentanoic acid

Carboxypeptidase A inhibition Ketone vs. alcohol isostere Competitive inhibition potency

5-Benzamido-2-benzyl-4-oxopentanoic acid (BOP, 5-BOPA; CAS 109138-11-6) is a racemic ketonic substrate analogue classified within the MEROPS M14.001 inhibitor family. This compound (C₁₉H₁₉NO₄, MW 325.4 g/mol) functions as a competitive, reversible inhibitor of carboxypeptidase A (CPA, EC 3.4.17.1), with a reported Kᵢ of 48 ± 7 µM against the bovine enzyme.

Molecular Formula C19H19NO4
Molecular Weight 325.4 g/mol
CAS No. 109138-11-6
Cat. No. B024562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzamido-2-benzyl-4-oxopentanoic acid
CAS109138-11-6
Synonyms5-benzamido-2-benzyl-4-oxopentanoic acid
5-BOPA
Molecular FormulaC19H19NO4
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(CC(=O)CNC(=O)C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C19H19NO4/c21-17(13-20-18(22)15-9-5-2-6-10-15)12-16(19(23)24)11-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,20,22)(H,23,24)
InChIKeyPIWHBPJCPCXFEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Benzamido-2-benzyl-4-oxopentanoic acid (CAS 109138-11-6): A Peptidomimetic Ketone Inhibitor of Carboxypeptidase A with Structurally Validated Transition-State Analog Binding


5-Benzamido-2-benzyl-4-oxopentanoic acid (BOP, 5-BOPA; CAS 109138-11-6) is a racemic ketonic substrate analogue classified within the MEROPS M14.001 inhibitor family [1]. This compound (C₁₉H₁₉NO₄, MW 325.4 g/mol) functions as a competitive, reversible inhibitor of carboxypeptidase A (CPA, EC 3.4.17.1), with a reported Kᵢ of 48 ± 7 µM against the bovine enzyme [2]. Its design incorporates a benzamido group linked to a 2-benzyl-4-oxopentanoic acid scaffold, making it an isostere of the dipeptide substrate Nα-benzoylglycyl-L-phenylalanine. The three-dimensional binding mode has been determined by X-ray crystallography at 1.7 Å resolution, revealing that BOP binds as a covalent hydrate adduct in the CPA active site despite being <0.2% hydrated in aqueous solution—a mechanistically significant observation [3].

Why 5-Benzamido-2-benzyl-4-oxopentanoic acid Cannot Be Replaced by Uncharacterized Ketone or Alcohol Analogs in CPA Inhibition Studies


Ketone-based CPA inhibitors within this structural class exhibit Kᵢ values spanning over four orders of magnitude (15 nM to 730 µM), driven by the presence or absence of the α-benzamido group, ketone hydration state, and chain length [1]. The alcohol reduction product of BOP—(2RS,4RS)-5-benzamido-2-benzyl-4-hydroxybutanoic acid (IV)—shows a 3.3-fold loss in potency (Kᵢ = 160 ± 62 µM) and a switch from competitive to mixed inhibition, demonstrating that the ketone carbonyl is not merely a passive scaffold element but a critical pharmacophoric feature [1]. Conversely, the non-benzamido ketone (RS)-2-benzyl-4-oxopentanoic acid is 15-fold weaker (Kᵢ = 730 µM), confirming that the benzamido side chain contributes essential binding energy [2]. These steep structure-activity cliffs mean that generic substitution with an unvalidated analog—even one sharing the 2-benzyl-4-oxopentanoic acid core—can produce an inactive or mechanistically distinct probe, compromising experimental reproducibility and interpretability in enzymology and structural biology workflows.

Quantitative Evidence Differentiating 5-Benzamido-2-benzyl-4-oxopentanoic acid from Its Closest Structural Analogs


3.3-Fold Superior CPA Inhibitory Potency Versus the Direct Alcohol Reduction Product

In a direct head-to-head comparison within the same study, 5-benzamido-2-benzyl-4-oxopentanoic acid (compound V) inhibited carboxypeptidase A with a Kᵢ of 48 ± 7 µM, whereas its alcohol reduction product (2RS,4RS)-5-benzamido-2-benzyl-4-hydroxybutanoic acid (compound IV) exhibited a Kᵢ of 160 ± 62 µM—a 3.3-fold difference [1]. Critically, the alcohol analog displayed mixed inhibition kinetics rather than the purely competitive inhibition observed with the ketone, indicating a qualitatively distinct binding mode that is not interchangeable for mechanistic studies [1].

Carboxypeptidase A inhibition Ketone vs. alcohol isostere Competitive inhibition potency Structure-activity relationship

~15-Fold Potency Gain Conferred by the 5-Benzamido Substituent Over the Bare 2-Benzyl-4-oxopentanoic Acid Scaffold

The contribution of the 5-benzamido group to CPA binding affinity can be quantified by cross-study comparison. 5-Benzamido-2-benzyl-4-oxopentanoic acid (BOP) exhibits a Kᵢ of 48 ± 7 µM [1], whereas the simpler ketone (RS)-2-benzyl-4-oxopentanoic acid—which lacks the benzamido side chain entirely—has a reported Kᵢ of 730 µM under comparable buffer conditions (pH 7.5, Tris/NaCl) [2]. This represents an approximately 15-fold enhancement in inhibitory potency attributable to the benzamido moiety, consistent with occupation of the S₁′ enzyme subsite by the benzamido phenyl ring as revealed in the X-ray structure of the BOP-CPA complex [3].

Carboxypeptidase A inhibition Benzamido pharmacophore Ketone inhibitor SAR Binding subsite occupancy

Only CPA Ketone Inhibitor in This Series with an Experimentally Determined High-Resolution Enzyme Co-Crystal Structure

Among the three peptide ketone inhibitors characterized in the Grobelny et al. (1985) study, only 5-benzamido-2-benzyl-4-oxopentanoic acid (BOP) has its three-dimensional binding mode determined by X-ray crystallography. The BOP-CPA complex was refined to 1.7 Å resolution (R = 0.191), revealing that BOP binds as a covalent hydrate adduct at the active-site zinc ion [1]. Neither the shorter ketone (2-benzyl-4-(3-methoxyphenyl)-4-oxobutanoic acid, Kᵢ = 180 µM) nor the longer keto-dipeptide (IX, Kᵢ = 9 µM) have published co-crystal structures with CPA, meaning their binding modes remain inferred rather than experimentally validated. BOP's structure also demonstrates that the ketone carbonyl (<0.2% hydrated in free solution) becomes fully hydrated upon enzyme binding, providing direct structural evidence for transition-state analogy along the hydrolytic reaction coordinate [1].

X-ray crystallography Carboxypeptidase A Covalent hydrate adduct Transition-state analog Structure-based design

Intermediate Potency Within the Peptide-Ketone Series Provides a Balanced Pharmacological Profile for Mechanistic Probe Applications

Within the homologous series of CPA peptide-ketone inhibitors, increasing chain length systematically decreases Kᵢ: the single-residue mimetic (2-benzyl-4-(3-methoxyphenyl)-4-oxobutanoic acid) exhibits Kᵢ = 180 ± 40 µM; BOP (dipeptide mimetic) exhibits Kᵢ = 48 ± 7 µM; and the tripeptide mimetic (IX) exhibits Kᵢ = 9 ± 0.1 µM [1]. BOP thus occupies an intermediate potency window—approximately 3.75-fold more potent than the single-residue mimetic and 5.3-fold less potent than the tripeptide mimetic. This intermediate position, combined with the availability of its co-crystal structure, makes BOP the most thoroughly characterized balancing point between synthetic accessibility (dipeptide vs. tripeptide complexity) and inhibitory potency for CPA mechanistic studies [1][2].

Carboxypeptidase A inhibitor series Chain-length dependence Potency window Mechanistic probe compound

Demonstrated Covalent Hydrate Binding Despite <0.2% Solution-Phase Hydration: A Mechanistically Diagnostic Feature Absent in Alcohol and Simple Ketone Analogs

A defining mechanistic feature of BOP is that the ketone carbonyl is <0.2% hydrated in aqueous solution at pH 7.5, yet the enzyme-bound species is exclusively the gem-diol (covalent hydrate) form, as directly observed in the 1.7 Å crystal structure [1]. This property is not shared by the alcohol analog (compound IV), which cannot undergo enzyme-mediated hydration, nor by the simple ketone (RS)-2-benzyl-4-oxopentanoic acid, which is 'not detectably hydrated' and lacks the additional binding energy from the benzamido group to facilitate hydrate stabilization [2]. This enzyme-induced hydration places BOP along the reaction coordinate of amide hydrolysis, making it a validated transition-state analog probe, whereas the alcohol analog is a product-state analog and the simple ketone fails to engage the zinc-bound water nucleophile effectively [1].

Transition-state analog Covalent hydrate Zinc metalloprotease mechanism Reaction coordinate mimicry

Optimal Research and Industrial Application Scenarios for 5-Benzamido-2-benzyl-4-oxopentanoic acid (BOP) Based on Quantitative Differentiation Evidence


Mechanistic Enzymology: Probing the Catalytic Mechanism of Zinc-Dependent Carboxypeptidase A via Transition-State Analog Binding

BOP is the only ketone inhibitor in its class with a demonstrated enzyme-induced covalent hydrate formation at the active-site zinc ion, directly visualized at 1.7 Å resolution [1]. This enables experimental interrogation of the tetrahedral intermediate along the CPA hydrolytic reaction coordinate. The alcohol analog (compound IV) cannot serve this purpose because it lacks the ketone carbonyl required for hydrate formation and exhibits mixed rather than competitive inhibition kinetics [2]. Researchers investigating the fundamental chemical mechanism of zinc metalloproteases should select BOP specifically for transition-state analog binding studies, as no other compound in the Grobelny ketone series provides this combination of structural validation and competitive inhibition behavior.

Structure-Guided Inhibitor Design: Using the BOP-CPA Co-Crystal Structure as a Template for Fragment-Based or SBDD Campaigns

The BOP-CPA co-crystal structure at 1.7 Å (R = 0.191) provides experimentally determined binding coordinates—including the benzamido phenyl group occupying the S₁′ pocket and the gem-diol coordinated to the catalytic Zn²⁺ ion—that are not available for any other ketone inhibitor in this series [1]. Medicinal chemistry teams designing next-generation CPA inhibitors can use these coordinates for structure-based drug design (SBDD), docking validation, and pharmacophore modeling with confidence. The simpler ketone (2-benzyl-4-oxopentanoic acid) and the tripeptide mimetic (IX) lack published co-crystal structures, making BOP the only structure-enabled starting point for rational optimization within this chemotype [1][2].

Biochemical Assay Development: Using BOP as a Well-Characterized Competitive Inhibitor Control for CPA Activity Assays

With a precisely determined Kᵢ of 48 ± 7 µM under standard assay conditions (pH 7.5, 50 mM Tris/0.5 M NaCl, 25°C) and unambiguous competitive inhibition kinetics, BOP provides a reliable positive control for CPA inhibition assays [1]. The alcohol analog (Kᵢ = 160 ± 62 µM, mixed inhibition) introduces mechanistic ambiguity, while the simple ketone (Kᵢ = 730 µM) is too weak to serve as a useful assay control at practical concentrations [1][2]. For laboratories establishing or validating CPA enzyme inhibition screening platforms, BOP offers the optimal balance of well-defined potency and thoroughly characterized inhibition modality.

Teaching and Training: A Historically Significant and Structurally Elucidated Tool Compound for Biochemistry Education

BOP represents one of the earliest examples where X-ray crystallography directly visualized a substrate analogue binding as a transition-state mimic along the reaction coordinate of a hydrolytic enzyme, making it a landmark compound in mechanistic enzymology education [1]. The complete dataset—including Kᵢ determination, inhibition modality (competitive), solution hydration state (<0.2%), and enzyme-bound hydrate structure at atomic resolution—allows students and trainees to connect thermodynamic, kinetic, and structural principles using a single well-documented tool compound. No other ketone inhibitor in this series provides this breadth of published characterization across multiple experimental modalities [1][2].

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